molecular formula C9H7ClN4O B11059866 6-(4-Chlorophenyl)-1,2,4-triazin-3-amine 4-oxide

6-(4-Chlorophenyl)-1,2,4-triazin-3-amine 4-oxide

Cat. No.: B11059866
M. Wt: 222.63 g/mol
InChI Key: AWPGQWGPZYTJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-AMINO-6-(4-CHLOROPHENYL)-1,2,4-TRIAZIN-4-IUM-4-OLATE is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-6-(4-CHLOROPHENYL)-1,2,4-TRIAZIN-4-IUM-4-OLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with cyanogen bromide to yield the desired triazine compound. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-AMINO-6-(4-CHLOROPHENYL)-1,2,4-TRIAZIN-4-IUM-4-OLATE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-6-(4-CHLOROPHENYL)-1,2,4-TRIAZIN-4-IUM-4-OLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

3-AMINO-6-(4-CHLOROPHENYL)-1,2,4-TRIAZIN-4-IUM-4-OLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-AMINO-6-(4-CHLOROPHENYL)-1,2,4-TRIAZIN-4-IUM-4-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    3-AMINO-6-(4-CHLOROPHENYL)-1,2,4-TRIAZINE: Lacks the olate group, leading to different chemical properties and reactivity.

    6-(4-CHLOROPHENYL)-1,2,4-TRIAZINE-3-THIONE: Contains a thione group instead of an amino group, resulting in different biological activities.

Uniqueness

3-AMINO-6-(4-CHLOROPHENYL)-1,2,4-TRIAZIN-4-IUM-4-OLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H7ClN4O

Molecular Weight

222.63 g/mol

IUPAC Name

6-(4-chlorophenyl)-4-hydroxy-1,2,4-triazin-3-imine

InChI

InChI=1S/C9H7ClN4O/c10-7-3-1-6(2-4-7)8-5-14(15)9(11)13-12-8/h1-5,11,15H

InChI Key

AWPGQWGPZYTJHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN(C(=N)N=N2)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.